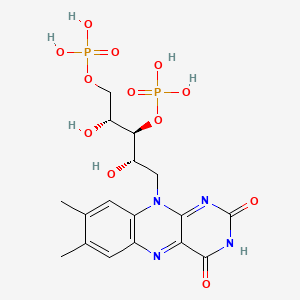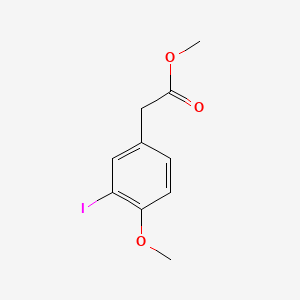
rac-Pregabalin N-Acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-Pregabalin N-Acrylamide” is a compound with the molecular formula C11H19NO3 . It is also known as 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid . The compound has a molecular weight of 213.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a prop-2-enoylamino group and a hexanoic acid group . The InChI string representation of the molecule is InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.27 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 7 . The compound also has a Topological Polar Surface Area of 66.4 Ų .
科学的研究の応用
Neuroprotective and Analgesic Effects
- Pregabalin has been shown to exert neuroprotective effects in models of neuropathic pain through its antioxidant, anti-inflammatory, and antiapoptotic actions. Studies have demonstrated its effectiveness in improving neurological scores and reducing oxidative stress markers in acrylamide-induced neuropathy models, suggesting a potential application in protecting against neurotoxicity (Sathuluri & Santh Rani, 2021).
Applications in Neuropathic Pain Models
- In various animal models, Pregabalin has been effective in alleviating symptoms associated with neuropathic pain such as allodynia and hyperalgesia. Its analgesic properties have been attributed to its modulation of calcium channel activity, which may be relevant to understanding its potential applications beyond traditional drug uses (Vanitha et al., 2015).
Pharmacological and Clinical Implications
- The pharmacokinetics and pharmacodynamics of Pregabalin have been extensively studied, revealing its high bioavailability, predictable absorption, and minimal drug-drug interaction potential due to its lack of metabolism by liver enzymes. These characteristics suggest its utility in clinical settings where a predictable therapeutic effect is essential (Ben-Menachem, 2004).
Neuroinflammation and Oxidative Stress
- Pregabalin has been demonstrated to suppress neuroinflammation and oxidative stress in diabetic retinopathy models, suggesting its application could extend to neuroprotective strategies in diabetes management. The reduction in retinal glutamate, nitric oxide, and malondialdehyde levels points to its potential role in mitigating diabetic complications beyond neuropathic pain (Ali et al., 2019).
Conversion and Recycling Applications
- Research has explored the conversion of (S)-(+)-3-Aminomethyl-5-methylhexanoic acid (Pregabalin) to (S)-(−)-3-cyano-5-methylhexanoic acid (Pregabalin nitrile), suggesting the possibility of recycling the undesired enantiomer of Pregabalin. This process highlights the potential for chemical recycling and valorization of waste products in pharmaceutical manufacturing (Zagami et al., 2012).
Safety and Hazards
作用機序
Target of Action
The primary target of rac-Pregabalin N-Acrylamide is the α2δ subunit of voltage-dependent calcium channels (CaV) . This subunit is a highly selective, high-affinity ligand . The binding of this compound to this subunit plays a crucial role in its mechanism of action .
Mode of Action
This compound interacts with its target by binding to the α2δ subunit of the CaV . This binding reduces the availability of Ca2+ required for membrane fusion and exocytosis of neurotransmitters . This interaction results in a significant inhibition of the release of neurotransmitters .
Biochemical Pathways
The binding of this compound to the α2δ subunit of the CaV affects several biochemical pathways. It reduces synaptic release of neurotransmitters in selected CNS regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord . This results in downstream effects such as the reduction of neuronal hyperexcitability .
Pharmacokinetics
Pregabalin, a structurally similar compound, is known to be rapidly absorbed with a bioavailability of ≥90% .
Result of Action
The binding of this compound to the α2δ subunit of the CaV and the subsequent reduction in neurotransmitter release result in antinociceptive and anticonvulsant activity . This can lead to the management of conditions such as neuropathic pain and seizures .
特性
IUPAC Name |
5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYUSVYQVDZQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

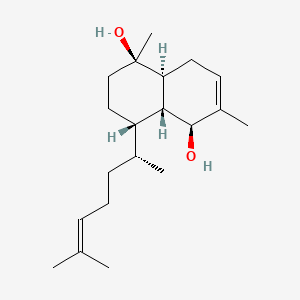
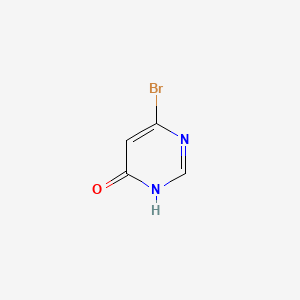
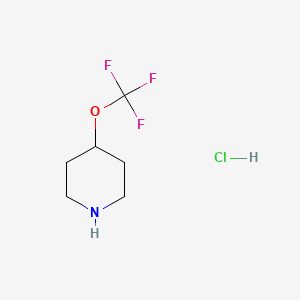
![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
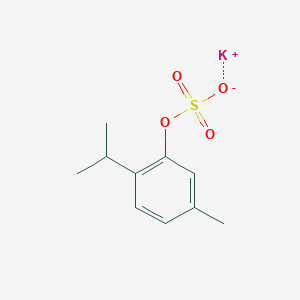
![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)


